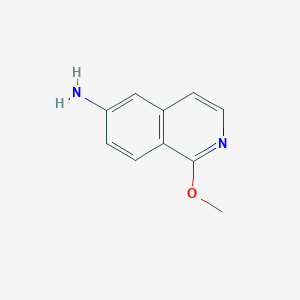

1-Methoxyisoquinolin-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methoxyisoquinolin-6-amine is a chemical compound belonging to the class of isoquinoline derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound’s molecular formula is C10H10N2O, and it has a molecular weight of 174.2 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methoxyisoquinolin-6-amine can be synthesized through various methods. One common approach involves the reaction of 6-amino-1-methoxyisoquinoline with benzylsulfonyl chloride . The reaction conditions typically include the use of solvents such as chloroform and the application of heat to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification methods and continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methoxyisoquinolin-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of corresponding quinoline derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted isoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methoxyisoquinolin-6-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 1-Methoxyisoquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Vergleich Mit ähnlichen Verbindungen

6-Methoxyisoquinolin-1-amine: Shares a similar structure but differs in the position of the methoxy group.

1-Methoxyisoquinoline: Lacks the amine group, leading to different chemical properties and reactivity.

Uniqueness: 1-Methoxyisoquinolin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and amine groups at specific positions on the isoquinoline ring makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

1-Methoxyisoquinolin-6-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, experimental findings, and comparisons with related compounds.

This compound is synthesized through various methods, typically involving the reaction of 6-amino-1-methoxyisoquinoline with benzylsulfonyl chloride. The compound's structure includes a methoxy group and an amine group at specific positions on the isoquinoline ring, which contribute to its unique biological properties.

The biological activity of this compound is thought to result from its interaction with various molecular targets. It may function as an inhibitor or modulator of specific enzymes or receptors, leading to observed effects such as:

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit bacterial growth, showing promise against both Gram-positive and Gram-negative strains.

- Anticancer Properties : Preliminary studies suggest that it may selectively target dormant cancer cells in hypoxic environments, which are often resistant to conventional therapies .

Antimicrobial Activity

Table 1 summarizes the antimicrobial efficacy of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound's anticancer potential has been evaluated in vitro using various cancer cell lines. Results indicate significant cytotoxic effects at specific concentrations:

Case Studies and Experimental Findings

Several studies have explored the therapeutic potential of this compound:

- Antimicrobial Study : A recent study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, indicating its potential use as an alternative treatment for bacterial infections.

- Anticancer Research : In a study focusing on cancer cell lines, treatment with the compound resulted in reduced cell viability and induced apoptosis in HeLa cells, suggesting a mechanism involving mitochondrial dysfunction and oxidative stress .

- Neuroprotective Effects : Although primarily studied for its antimicrobial and anticancer properties, there is emerging evidence that this compound may also exhibit neuroprotective effects by modulating neurotransmitter levels in models of neurodegenerative diseases .

Comparison with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 6-Methoxyisoquinolin-1-amine | Moderate | Low |

| 1-Methoxyisoquinoline | Weak | Moderate |

| This compound | Strong | Significant |

This comparison highlights the unique position of this compound in terms of its potent biological activities.

Eigenschaften

IUPAC Name |

1-methoxyisoquinolin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-9-3-2-8(11)6-7(9)4-5-12-10/h2-6H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVZMXJKUUYKDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627499 |

Source

|

| Record name | 1-Methoxyisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347146-47-8 |

Source

|

| Record name | 1-Methoxyisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.